

Application Notes and Protocols for Labeling Peptides with NH2-PEG4-DOTA

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Compound of Interest

Compound Name: NH2-Peg4-dota

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Introduction

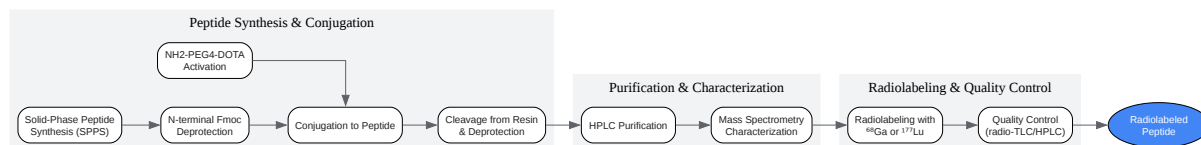
The conjugation of peptides with bifunctional chelators is a critical step in the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy. **NH2-PEG4-DOTA** is a bifunctional chelator that combines a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle with a hydrophilic four-unit polyethylene glycol (PEG4) spacer, terminating in a primary amine group (-NH₂). This primary amine allows for covalent attachment to peptides, while the DOTA cage is capable of stably chelating a variety of radiometals, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radiotherapy.

The inclusion of the PEG4 linker offers several advantages, such as increased hydrophilicity, reduced immunogenicity, and improved pharmacokinetic properties of the final peptide conjugate[1]. These attributes can lead to enhanced tumor uptake and lower non-specific tissue accumulation, thereby improving imaging contrast and therapeutic efficacy.

These application notes provide detailed protocols for the conjugation of **NH2-PEG4-DOTA** to peptides, subsequent purification and characterization, and radiolabeling with ⁶⁸Ga and ¹⁷⁷Lu.

Signaling Pathways and Experimental Workflows

The overall process for preparing a radiolabeled peptide using **NH2-PEG4-DOTA** involves a series of sequential steps, from initial peptide synthesis to final quality control of the radiolabeled product.



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Caption: Experimental workflow for peptide labeling with **NH2-PEG4-DOTA**.

Experimental Protocols

Protocol 1: Conjugation of **NH2-PEG4-DOTA** to a Peptide on Solid-Phase

This protocol describes the conjugation of **NH2-PEG4-DOTA** to the N-terminus of a peptide synthesized on a solid-phase resin.

Materials:

- Peptide-bound resin
- **NH2-PEG4-DOTA**
- HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- DMF (Dimethylformamide)

- Piperidine
- TFA (Trifluoroacetic acid)
- TIS (Triisopropylsilane)
- Deionized Water
- Acetonitrile (ACN)

Procedure:

- **Fmoc-Deprotection:** The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treating it with a 20% piperidine solution in DMF.
- **Activation of **NH₂-PEG4-DOTA**:** In a separate vial, dissolve **NH₂-PEG4-DOTA** (2.5 eq.), HBTU (2.45 eq.), and DIPEA (5.0 eq.) in DMF. Allow the activation to proceed for approximately 2 minutes[2][3].
- **Conjugation:** Add the activated **NH₂-PEG4-DOTA** solution to the deprotected peptide-resin. The reaction is typically allowed to proceed for 60 minutes[2][3].
- **Cleavage and Deprotection:** The DOTA-PEG4-peptide is cleaved from the resin and side-chain protecting groups are removed by treatment with a cleavage cocktail of TFA/TIS/Water (95/2.5/2.5, v/v/v) for 3 hours at room temperature[2][3].
- **Purification:** The crude peptide is purified by semi-preparative HPLC[2][4][5].

Protocol 2: Purification and Characterization of DOTA-PEG4-Peptide

A. HPLC Purification

Equipment and Reagents:

- Reversed-phase C18 HPLC column
- Solvent A: 0.1% TFA in water

- Solvent B: 0.1% TFA in acetonitrile
- HPLC system with a UV detector

Procedure:

- Column Equilibration: Equilibrate the C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95% A and 5% B)[5].
- Sample Injection: Dissolve the crude DOTA-PEG4-peptide in a minimal amount of a suitable solvent and inject it onto the column[2].
- Elution: Apply a linear gradient of increasing Solvent B to elute the peptide. A typical gradient might be from 5% to 70% Solvent B over 20-30 minutes[2][5].
- Fraction Collection: Collect fractions corresponding to the major peak detected by the UV detector (typically at 220 nm and 280 nm)[2].

B. Characterization by Mass Spectrometry

Procedure:

- Prepare a solution of the purified peptide.
- Mix the peptide solution with a suitable matrix (e.g., α -cyano-4-hydroxycinnamic acid) for MALDI-MS or use an appropriate solvent for ESI-MS.
- Acquire the mass spectrum and compare the observed molecular weight with the calculated mass of the DOTA-PEG4-peptide conjugate to confirm its identity[2].

Protocol 3: Radiolabeling of DOTA-PEG4-Peptide with Gallium-68 (^{68}Ga)

Materials:

- DOTA-PEG4-peptide conjugate
- $^{68}\text{Ge}/^{68}\text{Ga}$ generator

- 0.1 M HCl
- Sodium acetate buffer (1 M, pH 4.5)
- Sterile water for injection
- C18 SPE cartridge (optional for purification)
- Ethanol

Procedure:

- Elution of ^{68}Ga : Elute the $^{68}\text{Ge}/^{68}\text{Ga}$ generator with 0.1 M HCl to obtain $^{68}\text{GaCl}_3$.
- Reaction Setup: In a sterile reaction vial, add 5-20 nmol of the DOTA-PEG4-peptide conjugate[6].
- Add an appropriate volume of 1 M sodium acetate buffer to the reaction vial to achieve a final pH of 3.5-4.5[6][7].
- Add the $^{68}\text{GaCl}_3$ eluate (typically 200-1000 MBq) to the reaction vial[6].
- Incubation: Gently mix the solution and incubate at 95°C for 5-15 minutes[6][7][8].
- Cooling: After incubation, allow the vial to cool to room temperature.
- Purification (Optional): The reaction mixture can be purified using a C18 SPE cartridge to remove unreacted ^{68}Ga [6].

Protocol 4: Radiolabeling of DOTA-PEG4-Peptide with Lutetium-177 (^{177}Lu)

Materials:

- DOTA-PEG4-peptide conjugate
- $^{177}\text{LuCl}_3$ solution

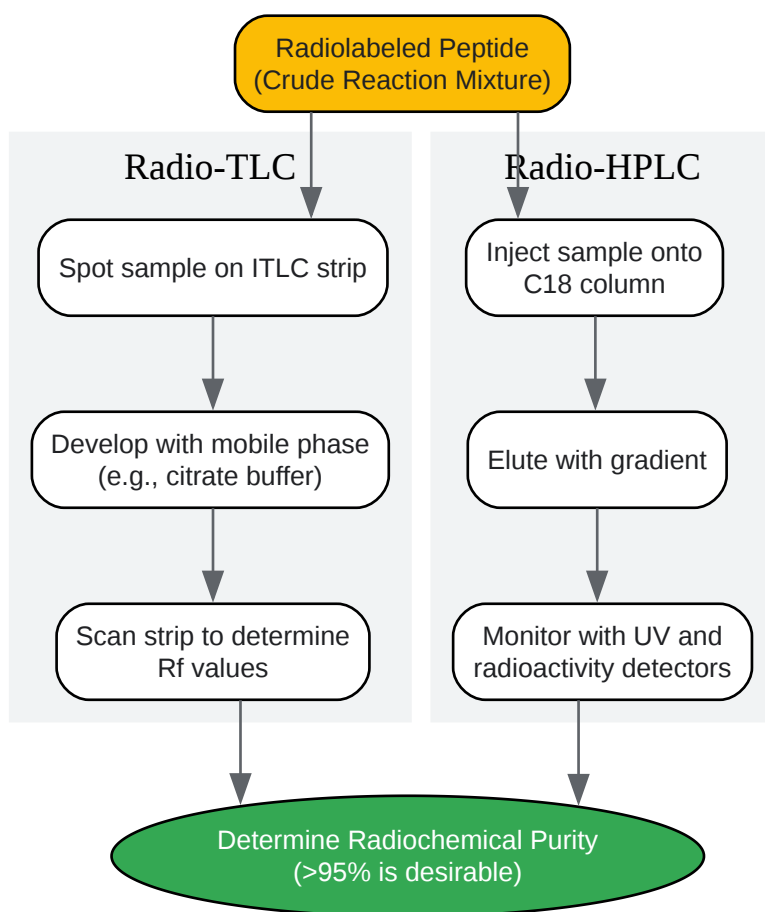
- Ammonium acetate or Ascorbate buffer (pH 4.5-5.0)
- Gentisic acid (optional, as a radioprotectant)
- Sterile water for injection

Procedure:

- Reaction Setup: In a sterile reaction vial, dissolve 10-50 µg of the DOTA-PEG4-peptide conjugate in the reaction buffer[7][9][10].
- Add the required activity of $^{177}\text{LuCl}_3$ to the peptide solution.
- Gently mix and verify the pH of the reaction mixture is between 4.5 and 5.0[10].
- Incubation: Incubate the reaction vial in a dry heat block or water bath at 80-95°C for 20-30 minutes[10][11].
- Cooling: After incubation, allow the vial to cool to room temperature.

Quality Control

The radiochemical purity (RCP) of the final radiolabeled peptide should be determined using radio-TLC or radio-HPLC.



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Caption: Quality control workflow for radiolabeled peptides.

Data Presentation

The following tables summarize key quantitative data for the conjugation and radiolabeling processes.

Table 1: Molar Equivalents for DOTA-PEG4-Peptide Conjugation

| Reagent | Molar Equivalents | Reference |
|---------------|-------------------|---|
| NH2-PEG4-DOTA | 2.5 eq. | [2] [3] |
| HBTU | 2.45 eq. | [2] [3] |
| DIPEA | 5.0 eq. | [2] [3] |

Table 2: Reaction Conditions for Radiolabeling

| Parameter | Gallium-68 (⁶⁸ Ga) | Lutetium-177 (¹⁷⁷ Lu) | References |
|-----------------|--------------------------------|-----------------------------------|----------------|
| pH | 3.5 - 4.5 | 4.5 - 5.0 | [6][7][10][11] |
| Temperature | 95°C | 80 - 95°C | [6][7][10][11] |
| Incubation Time | 5 - 15 minutes | 20 - 30 minutes | [6][7][10][11] |
| Peptide Amount | 5 - 20 nmol | 10 - 50 µg | [6][7][9][10] |

Table 3: Quality Control Specifications

| Parameter | Method | Specification |
|----------------------------|----------------|---------------------------|
| Radiochemical Purity (RCP) | radio-TLC/HPLC | > 95% |
| Appearance | Visual | Clear, colorless solution |
| pH | pH meter/strip | 4.0 - 8.0 |

Conclusion

The use of **NH2-PEG4-DOTA** for peptide labeling provides a robust and versatile platform for the development of targeted radiopharmaceuticals. The protocols outlined in these application notes offer a comprehensive guide for researchers in this field. The incorporation of the PEG4 linker can significantly enhance the in vivo performance of the resulting radiolabeled peptides, making **NH2-PEG4-DOTA** an attractive choice for the design of novel diagnostic and therapeutic agents.

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